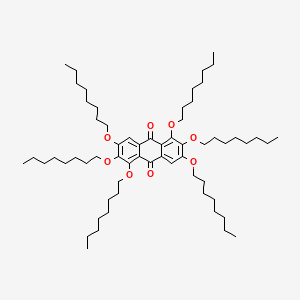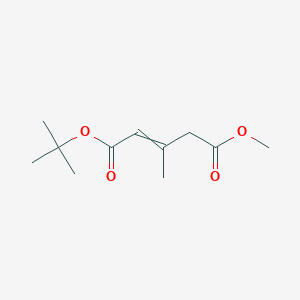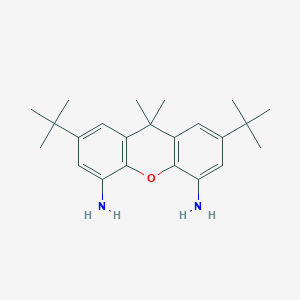
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine is a chemical compound known for its unique structure and properties It is a derivative of xanthene, characterized by the presence of tert-butyl groups at positions 2 and 7, and dimethyl groups at position 9
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,7-DI-Tert-butyl-9,9-dimethylxanthene.
Reaction with Amines: The xanthene derivative is then reacted with suitable amines under controlled conditions to introduce the diamine functionality at positions 4 and 5.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of starting materials, reaction scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its electronic properties.
Substitution: The presence of tert-butyl and dimethyl groups allows for selective substitution reactions, introducing new functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine has several scientific research applications:
Fluorescence Studies: Due to its unique structure, the compound exhibits strong fluorescence properties, making it useful in fluorescence microscopy and imaging.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It is employed in labeling and tracking biological molecules, aiding in the study of cellular processes.
Mecanismo De Acción
The mechanism of action of 2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine involves its interaction with specific molecular targets. The compound’s fluorescence properties arise from the conjugation of the xanthene ring system with the tert-butyl and dimethyl groups. This conjugation allows the compound to absorb light at specific wavelengths and emit light at longer wavelengths, a process known as fluorescence. The molecular targets and pathways involved in its action depend on the specific application, such as labeling proteins or tracking cellular events.
Comparación Con Compuestos Similares
Similar Compounds
2,7-DI-Tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: This compound is similar in structure but contains carboxylic acid groups instead of diamine groups.
4,5-Diamino-9,9′-dimethylxanthene: Another related compound with similar applications in fluorescence studies.
Uniqueness
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine is unique due to its specific substitution pattern and the presence of diamine groups. These features contribute to its distinct fluorescence properties and make it valuable in various scientific applications.
Propiedades
IUPAC Name |
2,7-ditert-butyl-9,9-dimethylxanthene-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,24-25H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQKTCXFBQQGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)N)OC3=C1C=C(C=C3N)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20778810 |
Source


|
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155126-22-0 |
Source


|
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
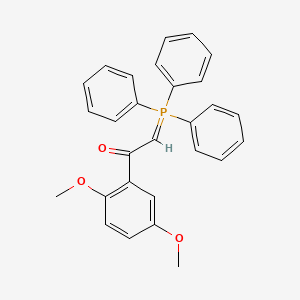
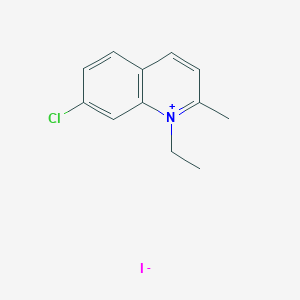
![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)
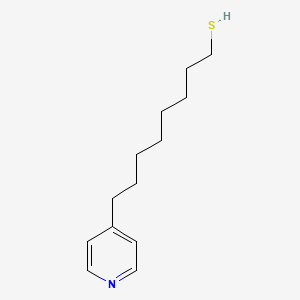
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)
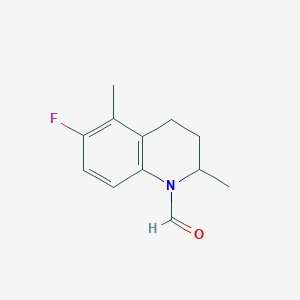
![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
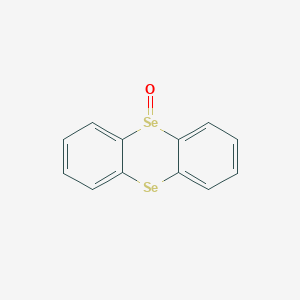
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
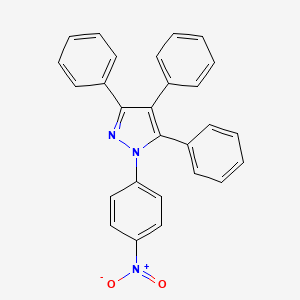
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
